6-bromo-3-methyl-1H-Indole-2-carboxylic acid
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Overview
Description
6-bromo-3-methyl-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1H-Indole-2-carboxylic acid typically involves the bromination of 3-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of the indole ring . The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound .
Scientific Research Applications
6-bromo-3-methyl-1H-Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-Indole-3-carboxylic acid: Another brominated indole derivative with similar chemical properties.
3-methyl-1H-Indole-2-carboxylic acid: Lacks the bromine atom but shares the indole core structure.
6-bromo-1H-Indole-2-carboxylic acid: Similar structure but without the methyl group at the 3-position.
Uniqueness
6-bromo-3-methyl-1H-Indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity . This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-3-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
FHPRMDTUUYQTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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